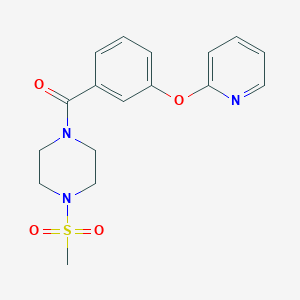

(4-(Methylsulfonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

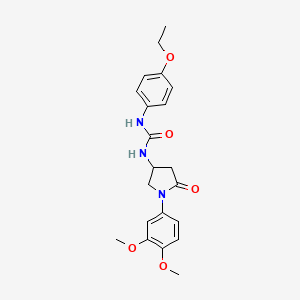

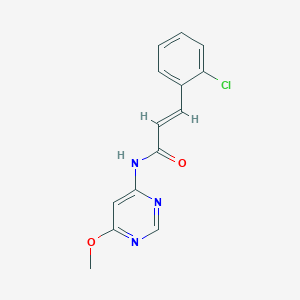

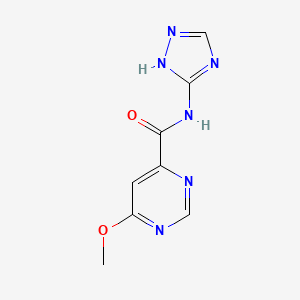

The compound “(4-(Methylsulfonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone” is a chemical compound with the empirical formula C17H18N2O3S . It has a molecular weight of 330.40 . This compound is part of a class of compounds that contain a piperazine ring, which is a six-membered ring containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a phenyl ring, and a methylsulfonyl group . The exact spatial structure would need to be determined through methods such as X-ray crystallography .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Wissenschaftliche Forschungsanwendungen

Environmental and Food Analysis

Antibodies, including those developed against specific chemical compounds, play a crucial role in environmental and food research for risk control and safety assessment. The development and application of antibodies in assays and techniques like ELISA and immunosensors have been directed towards detecting substances such as herbicides, surfactants, and veterinary drugs in environmental and food matrices. This approach underscores the importance of precise and reliable detection methods in safeguarding public health and the environment (Fránek & Hruška, 2018).

Drug Development and Pharmacology

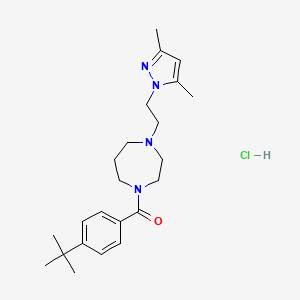

Piperazine derivatives, exemplified by “(4-(Methylsulfonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone,” serve as pivotal pharmacophoric groups in the realm of antipsychotic agents. Their structural attributes contribute to the potency and selectivity of binding affinity at D2-like receptors, showcasing the compound's potential in developing treatments for psychiatric disorders (Sikazwe et al., 2009). Additionally, the metabolism and disposition of arylpiperazine derivatives, which include processes like N-dealkylation, highlight their pharmacokinetic properties crucial for clinical applications in treating conditions such as depression and anxiety (Caccia, 2007).

Novel Compounds Synthesis

The synthesis of novel compounds utilizing piperazine derivatives as intermediates or core structures demonstrates the chemical versatility of “this compound.” For example, Macozinone, a piperazine-benzothiazinone derivative, represents a significant advancement in tuberculosis treatment, showcasing the potential for developing more efficient drug regimens (Makarov & Mikušová, 2020). Moreover, the application of tert-butanesulfinamide in synthesizing N-heterocycles via sulfinimines indicates the role of piperazine derivatives in generating diverse and structurally complex molecules, further emphasizing their utility in medicinal chemistry (Philip et al., 2020).

Zukünftige Richtungen

The future research directions for this compound could involve further investigation into its potential biological activities. Similar compounds have been studied for their anti-inflammatory and anti-tubercular activities . Further studies could also explore its potential applications in other areas of medicine or chemistry.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with the pi3ks pathway , which is ubiquitously dysregulated in various human cancers and thus become a promising anti-cancer target .

Mode of Action

It is suggested that similar compounds can inhibit the phosphorylation of akt in human cancer cells, thereby regulating the pi3k/akt/mtor pathway .

Biochemical Pathways

The compound (4-(Methylsulfonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is suggested to affect the PI3K/AKT/mTOR pathway . This pathway is crucial in cell cycle regulation, and its dysregulation is often associated with the development of cancer . By inhibiting this pathway, the compound could potentially exert anti-cancer effects .

Result of Action

It is suggested that similar compounds can inhibit the phosphorylation of akt in human cancer cells, thereby regulating the pi3k/akt/mtor pathway . This could potentially lead to anti-cancer effects .

Eigenschaften

IUPAC Name |

(4-methylsulfonylpiperazin-1-yl)-(3-pyridin-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-25(22,23)20-11-9-19(10-12-20)17(21)14-5-4-6-15(13-14)24-16-7-2-3-8-18-16/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERRTWGTRDVYCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-bromophenyl)-1H-pyrrol-3(2H)-one](/img/structure/B2725169.png)

![{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B2725170.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2725174.png)

![3-(4-fluorophenyl)-5-(3-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2725175.png)

![N-(4-fluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2725176.png)

![Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2725184.png)

![ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2725188.png)